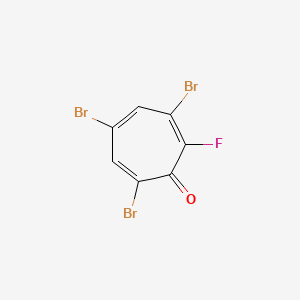
3,5,7-Tribromo-2-fluorocyclohepta-2,4,6-trien-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5,7-Tribromo-2-fluorocyclohepta-2,4,6-trien-1-one is a synthetic organic compound characterized by its unique structure, which includes three bromine atoms and one fluorine atom attached to a cycloheptatrienone ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,7-Tribromo-2-fluorocyclohepta-2,4,6-trien-1-one typically involves the bromination and fluorination of cycloheptatrienone. The process begins with the preparation of cycloheptatrienone, which can be synthesized through the oxidation of cycloheptatriene. The bromination is carried out using bromine in the presence of a catalyst, such as iron(III) bromide, under controlled conditions to ensure selective bromination at the 3, 5, and 7 positions. The fluorination step involves the use of a fluorinating agent, such as silver(I) fluoride, to introduce the fluorine atom at the 2 position .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems and continuous monitoring helps in maintaining the quality and consistency of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
3,5,7-Tribromo-2-fluorocyclohepta-2,4,6-trien-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form different oxidation states, leading to the formation of various derivatives.
Reduction Reactions: Reduction of the compound can lead to the removal of bromine or fluorine atoms, resulting in different products
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted cycloheptatrienone derivatives, while oxidation and reduction reactions can lead to different oxidation states and reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
3,5,7-Tribromo-2-fluorocyclohepta-2,4,6-trien-1-one has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a lead compound for the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 3,5,7-Tribromo-2-fluorocyclohepta-2,4,6-trien-1-one involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to the inhibition or activation of various biochemical processes. The presence of bromine and fluorine atoms enhances its reactivity and ability to form strong interactions with biological molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,5,7-Tribromo-2-chlorocyclohepta-2,4,6-trien-1-one
- 3,5,7-Tribromo-2-iodocyclohepta-2,4,6-trien-1-one
- 3,5,7-Tribromo-2-methylcyclohepta-2,4,6-trien-1-one
Uniqueness
3,5,7-Tribromo-2-fluorocyclohepta-2,4,6-trien-1-one is unique due to the presence of a fluorine atom, which imparts distinct chemical and physical properties compared to its analogs. The fluorine atom enhances the compound’s stability, reactivity, and ability to form strong interactions with biological targets, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
654-35-3 |
|---|---|
Molekularformel |
C7H2Br3FO |
Molekulargewicht |
360.80 g/mol |
IUPAC-Name |
3,5,7-tribromo-2-fluorocyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C7H2Br3FO/c8-3-1-4(9)6(11)7(12)5(10)2-3/h1-2H |
InChI-Schlüssel |
FCCUVLYXLUMYFQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=O)C(=C1Br)F)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


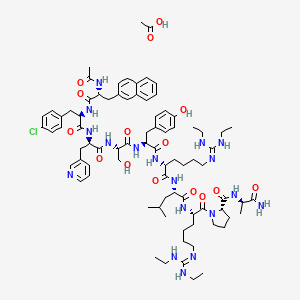

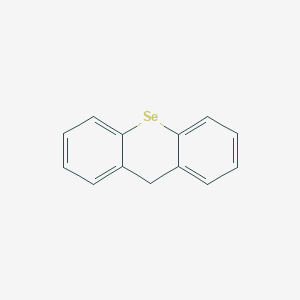

![Tri([1,1'-biphenyl]-4-yl)(sulfanylidene)-lambda~5~-phosphane](/img/structure/B14749401.png)
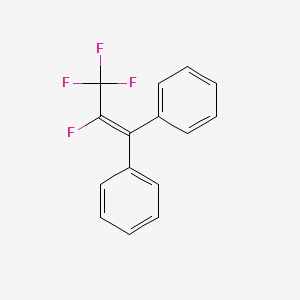
![1,1-Dimethylethyl N-[1-[6-[4-(methylsulfonyl)phenoxy]-4-pyrimidinyl]-4-piperidinyl]carbamate](/img/structure/B14749406.png)
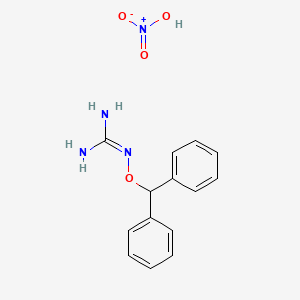

![3-{[4-(4-Acetyl-3-hydroxy-2-propyl-phenoxymethyl)-phenyl]-hydroxy-methyl}-benzoic acid](/img/structure/B14749433.png)
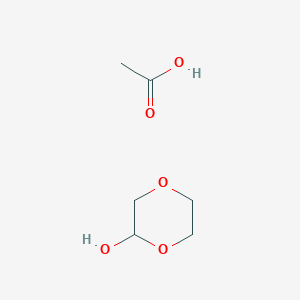

![3-hydroxy-10a,12a-dimethyl-4,4a,4b,5,6,10b,11,12-octahydro-3H-naphtho[2,1-f]chromene-2,8-dione](/img/structure/B14749448.png)

